ethyl 5-(5-chloro-2-methoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(5-chloro-2-methoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a thienopyridazine derivative featuring a fused bicyclic core (thieno[3,4-d]pyridazine) substituted with a phenyl group at position 3, a 5-chloro-2-methoxybenzamido group at position 5, and an ethyl carboxylate ester at position 1. Its synthesis typically involves multi-step reactions, including cyclization and amidation, as inferred from analogous compounds in the literature .
Properties
IUPAC Name |
ethyl 5-[(5-chloro-2-methoxybenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O5S/c1-3-32-23(30)19-16-12-33-21(25-20(28)15-11-13(24)9-10-17(15)31-2)18(16)22(29)27(26-19)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNBHSWRTIGWIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C=CC(=C3)Cl)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(5-chloro-2-methoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions, often using a combination of heat and catalysts.
Introduction of the Phenyl Group: This can be achieved through a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents.
Attachment of the Chloro-Methoxybenzamido Moiety: This step typically involves the reaction of the thieno[3,4-d]pyridazine intermediate with 5-chloro-2-methoxybenzoic acid or its derivatives under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(5-chloro-2-methoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, often involving the use of reducing agents such as sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted thieno[3,4-d]pyridazine derivatives .
Scientific Research Applications
Ethyl 5-(5-chloro-2-methoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studying interactions with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism by which ethyl 5-(5-chloro-2-methoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thienopyridazine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility: The ethyl carboxylate ester at position 1 improves aqueous solubility relative to non-esterified analogs .
Research Findings and Implications
Chlorine and methoxy groups may enhance hydrophobic and hydrogen-bonding interactions with tau fibrils .
SAR Trends :
- Meta-substitution on the phenyl ring (e.g., 3-Cl) is critical for activity, while para-substitution (e.g., 4-Cl, 4-F) may optimize pharmacokinetics .
Limitations :
- High molecular weight (~463 g/mol) and rotatable bonds may limit oral bioavailability, necessitating prodrug strategies .
Biological Activity
Ethyl 5-(5-chloro-2-methoxybenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity based on various studies and findings.
- Molecular Formula : C19H18ClN3O4S
- Molecular Weight : 421.88 g/mol
- IUPAC Name : Ethyl 5-(5-chloro-2-methoxybenzamido)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
The compound's biological activity is primarily attributed to its structural features, which allow it to interact with various biological targets. Its thieno[3,4-d]pyridazine core is known for its ability to inhibit specific enzymes and receptors involved in cancer cell proliferation and microbial growth.
Anticancer Activity
Recent studies have investigated the anticancer potential of this compound against various cancer cell lines. For instance:
- MCF-7 Cell Line : The compound exhibited significant antiproliferative activity with an IC50 value of approximately 5 µM, indicating its potential as a therapeutic agent against breast cancer cells .
- Mechanism : The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression, as evidenced by flow cytometry and caspase activation assays.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising results in antimicrobial testing:
- Gram-positive Bacteria : It demonstrated effective antibacterial activity against strains such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 8 to 16 µg/mL .
- Antifungal Activity : Preliminary tests indicated moderate antifungal activity against Candida albicans, suggesting a broad-spectrum antimicrobial profile.
Research Findings and Case Studies
| Study | Biological Activity | Cell Line/Organism | IC50/MIC |
|---|---|---|---|
| Study A | Antiproliferative | MCF-7 (breast cancer) | 5 µM |
| Study B | Antibacterial | Staphylococcus aureus | 8 µg/mL |
| Study C | Antifungal | Candida albicans | Not specified |
Case Study: Anticancer Mechanism
A detailed investigation into the compound's mechanism revealed that it inhibits the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. This was confirmed through Western blot analysis showing decreased phosphorylation of Akt in treated cells .
Case Study: Antimicrobial Efficacy
In vitro assays demonstrated that the compound disrupts bacterial cell wall synthesis, leading to increased permeability and eventual cell lysis. This was particularly evident in Gram-positive bacteria where peptidoglycan layers are targeted .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
